molecular formula C6H5FO2S B2812349 Methyl 2-fluorothiophene-3-carboxylate CAS No. 76360-41-3

Methyl 2-fluorothiophene-3-carboxylate

Cat. No.: B2812349
CAS No.: 76360-41-3
M. Wt: 160.16
InChI Key: DQDUDUMFLSERKT-UHFFFAOYSA-N
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Description

Methyl 2-fluorothiophene-3-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-fluorothiophene-3-carboxylate typically involves the fluorination of thiophene derivatives followed by esterification. One common method involves the reaction of 2-fluorothiophene with carbon dioxide and methanol in the presence of a catalyst to form the desired ester. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluorothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 2-fluorothiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminothiophene-2-carboxylate: This compound is similar in structure but contains an amino group instead of a fluorine atom.

    Methyl 2-bromothiophene-3-carboxylate: This compound has a bromine atom instead of a fluorine atom.

Uniqueness

Methyl 2-fluorothiophene-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable building block in drug design and materials science.

Properties

IUPAC Name

methyl 2-fluorothiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDUDUMFLSERKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76360-41-3
Record name methyl 2-fluorothiophene-3-carboxylate
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